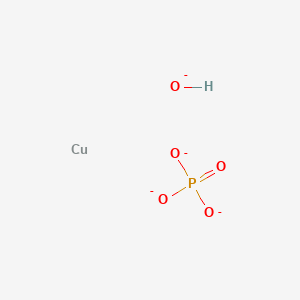

Copper;hydroxide;phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Copper hydroxide phosphate can be synthesized through various methods. One common method involves the hydrothermal synthesis, where copper nitrate, red phosphorus, and ammonia are used as precursors . The reaction is carried out at elevated temperatures and pressures to form the desired compound. Another method involves the treatment of basic copper carbonate with phosphoric acid at temperatures below 70°C, followed by mechanical agitation . This process results in the formation of copper hydroxide phosphate with a light natural color and fine grain size.

Chemical Reactions Analysis

Copper hydroxide phosphate undergoes several types of chemical reactions, including precipitation, oxidation, and reduction. In precipitation reactions, it can be formed by mixing solutions of copper sulfate and an alkali metal phosphate . It can also react with acids to form copper salts and phosphoric acid. For example, the reaction with hydrochloric acid produces copper chloride and phosphoric acid. Common reagents used in these reactions include phosphoric acid, copper sulfate, and various alkali metal phosphates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Copper hydroxide phosphate has a wide range of scientific research applications. In chemistry, it is used as an electrode material in supercapacitors due to its excellent electrochemical performance . In biology, it is studied for its potential use as a fungicide and fertilizer, providing essential nutrients like copper and phosphorus to plants . In medicine, it is being explored for its antimicrobial properties and potential use in drug delivery systems. Additionally, it is used in the industry for applications such as laser marking and security ink printing due to its near-infrared absorbing properties .

Mechanism of Action

The mechanism of action of copper hydroxide phosphate involves its ability to disrupt cellular processes in microorganisms. Copper ions released from the compound can interact with cellular proteins and enzymes, leading to their denaturation and subsequent cell death . This makes it effective as a fungicide and antimicrobial agent. In electrochemical applications, the compound’s unique structure allows for efficient charge transport and storage, making it suitable for use in supercapacitors .

Comparison with Similar Compounds

Copper hydroxide phosphate can be compared to other similar compounds such as copper(II) phosphate, copper(II) hydroxide, and copper(II) sulfate. Copper(II) phosphate (Cu₃(PO₄)₂) is another copper phosphate compound that is used as a fungicide and fertilizer . Copper(II) hydroxide (Cu(OH)₂) is commonly used as a fungicide and in the preparation of other copper compounds . Copper(II) sulfate (CuSO₄) is widely used in agriculture and industry for its fungicidal and algicidal properties . The uniqueness of copper hydroxide phosphate lies in its combined properties of copper and phosphate, making it suitable for a variety of applications in different fields.

Properties

CAS No. |

148791-53-1 |

|---|---|

Molecular Formula |

CuHO5P-4 |

Molecular Weight |

175.52 g/mol |

IUPAC Name |

copper;hydroxide;phosphate |

InChI |

InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI Key |

NDQOBWIGKSDHAZ-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Cu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)

![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)

![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4Z,6Z,9S,10S,11R,12Z,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12331755.png)

![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)

![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)